molecular formula C11H11N3O2S B14907572 n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide

n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide

Cat. No.: B14907572
M. Wt: 249.29 g/mol
InChI Key: WIYCGGRSJLUOEO-UHFFFAOYSA-N
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Description

n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide: is a chemical compound known for its significant role in various biochemical assays, particularly in the MTT assay. This assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide typically involves the reaction of 4,5-dimethylthiazol-2-ylamine with 3-hydroxypicolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide in the MTT assay involves its reduction by mitochondrial dehydrogenases in metabolically active cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified by measuring absorbance. The intensity of the color produced is directly proportional to the number of viable cells .

Comparison with Similar Compounds

Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide is unique due to its specific application in the MTT assay, providing a reliable and sensitive method for assessing cell viability and proliferation. Its ability to produce a distinct color change upon reduction makes it particularly useful in high-throughput screening assays .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-6-7(2)17-11(13-6)14-10(16)9-8(15)4-3-5-12-9/h3-5,15H,1-2H3,(H,13,14,16)

InChI Key

WIYCGGRSJLUOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=N2)O)C

Origin of Product

United States

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